

Spectral Analysis of 5-Bromobenzo[d]oxazole-2-thiol: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromobenzo[D]oxazole-2-thiol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics of **5-Bromobenzo[d]oxazole-2-thiol**, a key intermediate in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in public literature, this guide presents predicted data based on the analysis of structurally related compounds. It also includes a comprehensive experimental protocol for its synthesis and subsequent spectral analysis, offering a foundational resource for researchers working with this and similar molecules.

Physicochemical Properties

5-Bromobenzo[d]oxazole-2-thiol is a pale yellow solid.^[1] Key physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₇ H ₄ BrNOS	[1][2]
Molecular Weight	230.08 g/mol	[2]
Melting Point	280-284 °C	[1][2]
Appearance	Pale yellow needles	[1]
Storage Conditions	2-8°C	[1][2]

Predicted Spectral Data

The following tables summarize the predicted spectral data for **5-Bromobenzo[d]oxazole-2-thiol**. These predictions are derived from spectral data of analogous compounds found in the literature.

Table 1: Predicted ^1H NMR Spectral Data (DMSO- d_6 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~13.8	Singlet (broad)	1H	N-H (Thione tautomer) or S-H (Thiol tautomer)
~7.8	Doublet	1H	Ar-H
~7.6	Doublet of doublets	1H	Ar-H
~7.4	Doublet	1H	Ar-H

Note: The exact chemical shifts and coupling constants will be influenced by the solvent and experimental conditions.

Table 2: Predicted ^{13}C NMR Spectral Data (DMSO- d_6 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~180	C=S (Thione)
~150	C-O
~140	Ar-C
~130	Ar-C
~125	Ar-CH
~115	Ar-C (C-Br)
~110	Ar-CH

Note: Benzoxazole-2-thiols can exist in a tautomeric equilibrium between the thiol and thione forms. The predominant thione form is reflected in the predicted C=S chemical shift.

Table 3: Predicted IR Spectral Data (KBr Pellet)

Wavenumber (cm^{-1})	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
~3000-2800	Broad	N-H stretch (Thione)
~1600	Medium	C=N stretch
~1500, ~1450	Strong	Aromatic C=C stretch
~1250	Strong	C-O stretch
~1100	Strong	C=S stretch
~800	Strong	C-H out-of-plane bending
~600	Medium	C-Br stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

m/z	Relative Intensity (%)	Assignment
231/229	High	[M] ⁺ (Molecular ion peak, showing bromine isotope pattern)
203/201	Medium	[M - CO] ⁺
170/168	Medium	[M - CS] ⁺
122	Medium	[M - Br - CO] ⁺
90	Low	[C ₆ H ₄ O] ⁺

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

This section details the synthetic procedure for **5-Bromobenzo[d]oxazole-2-thiol** and the subsequent analytical methods for its characterization.

Synthesis of 5-Bromobenzo[d]oxazole-2-thiol

This procedure is adapted from general methods for the synthesis of benzoxazole-2-thiols.

Materials:

- 2-Amino-4-bromophenol
- Carbon disulfide (CS₂)
- Potassium hydroxide (KOH)
- Ethanol
- Hydrochloric acid (HCl, dilute)
- Deionized water

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-bromophenol (1 equivalent) and potassium hydroxide (1.2 equivalents) in ethanol.
- To this solution, add carbon disulfide (1.5 equivalents) dropwise at room temperature with stirring.
- After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
- Acidify the resulting solution with dilute hydrochloric acid until a precipitate is formed.
- Filter the precipitate, wash thoroughly with cold deionized water, and dry under vacuum.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure **5-Bromobenzo[d]oxazole-2-thiol**.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^{13}C NMR spectra are to be recorded on a 400 MHz spectrometer.
- The sample should be dissolved in deuterated dimethyl sulfoxide (DMSO-d_6).
- Tetramethylsilane (TMS) can be used as an internal standard.

Infrared (IR) Spectroscopy:

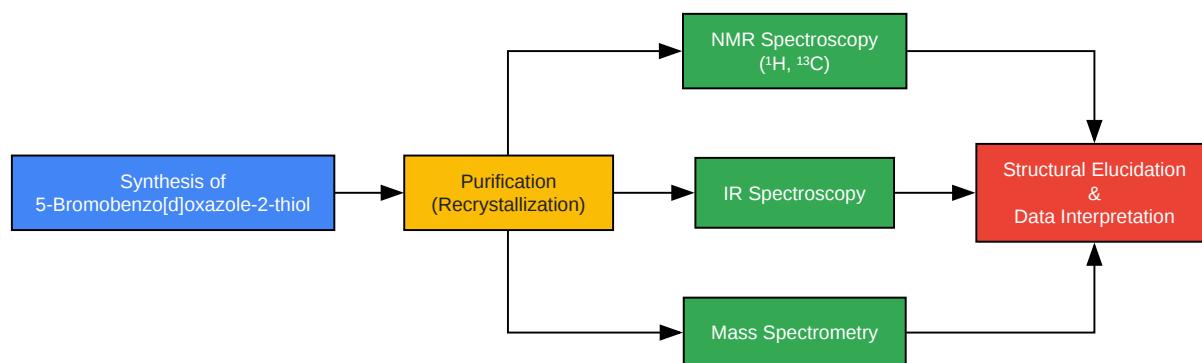
- The IR spectrum is to be recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- The sample should be prepared as a potassium bromide (KBr) pellet.
- The spectrum should be recorded in the range of $4000\text{--}400\text{ cm}^{-1}$.

Mass Spectrometry (MS):

- The mass spectrum is to be obtained using a mass spectrometer with an electron ionization (EI) source.
- The ionization energy should be set to 70 eV.

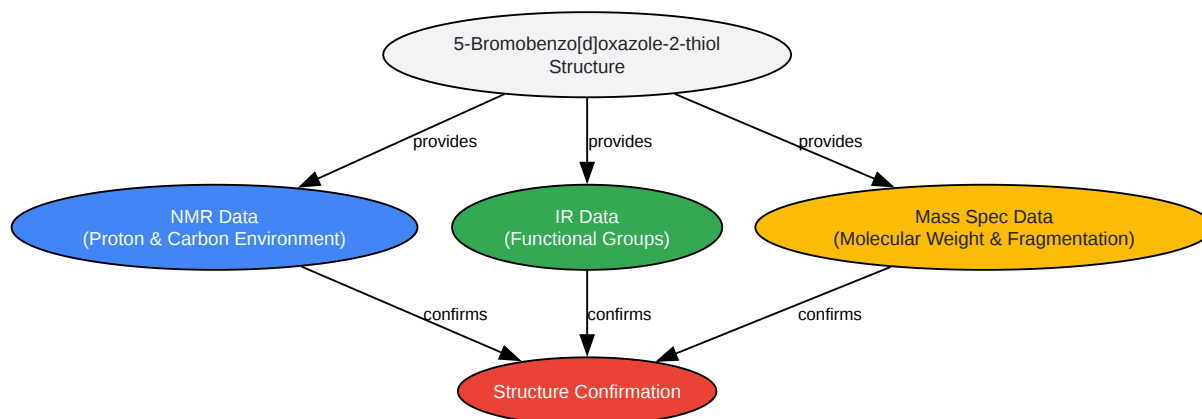
Workflow and Data Relationship Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of the spectroscopic data.



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Caption: Experimental workflow for synthesis and analysis.



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Caption: Relationship of spectroscopic data to structure.

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